molecular formula C21H31N5O3 B5021645 5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide

5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide

Cat. No.: B5021645
M. Wt: 401.5 g/mol
InChI Key: NVKVFTYJLNWMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)spiro[benzimidazole-2,1’-cyclohexan]-4-amine 1-oxide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a nitro group, a tetramethylpiperidine moiety, and a spiro linkage between benzimidazole and cyclohexane rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)spiro[benzimidazole-2,1’-cyclohexan]-4-amine 1-oxide typically involves multiple stepsCommon reagents used in these reactions include oxidizing agents such as oxone and hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)spiro[benzimidazole-2,1’-cyclohexan]-4-amine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrogen gas and palladium on carbon, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)spiro[benzimidazole-2,1’-cyclohexan]-4-amine 1-oxide has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)spiro[benzimidazole-2,1’-cyclohexan]-4-amine 1-oxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The tetramethylpiperidine moiety may contribute to the compound’s stability and reactivity .

Properties

IUPAC Name

1-hydroxy-5-nitro-N-(2,2,6,6-tetramethylpiperidin-4-yl)spiro[benzimidazole-2,1'-cyclohexane]-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N5O3/c1-19(2)12-14(13-20(3,4)24-19)22-17-16(26(28)29)9-8-15-18(17)23-21(25(15)27)10-6-5-7-11-21/h8-9,14,24,27H,5-7,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKVFTYJLNWMDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)N=C2C(=CC=C3C2=NC4(N3O)CCCCC4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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